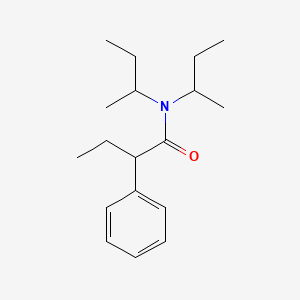
N,N-di(butan-2-yl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-di(butan-2-yl)-2-phenylbutanamide: is an organic compound with the molecular formula C21H30N2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its unique structural features, which include two butan-2-yl groups attached to the nitrogen atom and a phenyl group attached to the butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(butan-2-yl)-2-phenylbutanamide typically involves the reaction of 2-phenylbutanoic acid with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-di(butan-2-yl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: N-oxides
Reduction: Corresponding amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N,N-di(butan-2-yl)-2-phenylbutanamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of N,N-di(butan-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, modulating their activity.
Comparison with Similar Compounds
N,N-di(butan-2-yl)-2-phenylbutanamide can be compared with other similar compounds, such as:
N,N-di(butan-2-yl)benzamide: Lacks the phenyl group on the butanamide backbone, resulting in different chemical and biological properties.
N,N-di(butan-2-yl)-2-methylbutanamide: Contains a methyl group instead of a phenyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
53463-37-9 |
|---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H29NO/c1-6-14(4)19(15(5)7-2)18(20)17(8-3)16-12-10-9-11-13-16/h9-15,17H,6-8H2,1-5H3 |
InChI Key |
QTXTXIJGNQRZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















